molecular formula C23H18O6S B11421918 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (3-methylphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (3-methylphenoxy)acetate

Cat. No.: B11421918
M. Wt: 422.5 g/mol
InChI Key: AMKUUWIAKNSXFV-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxathiol core, followed by the introduction of the methoxyphenyl and methylphenoxy groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of halogenating agents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE
  • 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE

Uniqueness

Compared to similar compounds, 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(3-METHYLPHENOXY)ACETATE stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C23H18O6S/c1-14-5-3-8-17(9-14)27-13-21(24)28-18-11-19(15-6-4-7-16(10-15)26-2)22-20(12-18)30-23(25)29-22/h3-12H,13H2,1-2H3

InChI Key

AMKUUWIAKNSXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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